What is Octyl-alpha-ketoglutarate and its function
What is Octyl-alpha-ketoglutarate and its function
An In-depth Technical Guide to Octyl-α-ketoglutarate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Octyl-α-ketoglutarate (O-KG) is a synthetic, cell-permeable ester derivative of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle. Due to the membrane-impermeable nature of α-KG, O-KG serves as a vital research tool to effectively increase intracellular α-KG levels. Once inside the cell, cytosolic esterases hydrolyze the octyl ester bond, releasing free α-KG. Its primary and most well-documented function is the modulation of prolyl hydroxylase (PHD) activity, which plays a central role in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). By acting as a co-substrate for PHDs, O-KG can reverse the effects of "pseudohypoxia"—a condition observed in certain cancers with metabolic dysregulation—and restore the normal, oxygen-dependent degradation of HIF-1α. This guide provides a comprehensive overview of O-KG's physicochemical properties, its core mechanism of action, experimental methodologies for its study, and its applications in metabolic and cancer research.
Introduction: The Challenge of α-Ketoglutarate Delivery
Alpha-ketoglutarate is a pivotal metabolite at the intersection of carbon and nitrogen metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle, a precursor for amino acid synthesis, and an obligatory co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which includes prolyl hydroxylases (PHDs) and histone and DNA demethylases.[1] Despite its central role, direct administration of α-KG to cells in culture or in vivo is ineffective, as the molecule is membrane-impermeable.[2][3] To overcome this limitation, researchers have developed cell-permeable ester derivatives, such as Octyl-α-ketoglutarate, which can efficiently cross the plasma membrane and deliver α-KG to the intracellular environment.[2][4]
Octyl-α-ketoglutarate: A Cell-Permeable Prodrug
Octyl-α-ketoglutarate is a stable prodrug form of α-KG.[5] The addition of the octyl group renders the molecule lipophilic, facilitating its passage across the cell membrane. Upon entry into the cytoplasm, endogenous esterases cleave the ester bond, releasing free α-KG and octanol.[4] This approach has been shown to increase intracellular levels of α-KG by approximately fourfold. O-KG is particularly effective in cells with a dysfunctional TCA cycle, where it accumulates rapidly.[5][6]
Physicochemical Properties
The key properties of Octyl-α-ketoglutarate are summarized below.
| Property | Value | Reference |
| Formal Name | 2-oxo-pentanedioic acid, 1-octyl ester | [5] |
| Synonyms | α-KG octyl ester, 1-Octyl 2-oxopentanedioate | [5][7] |
| CAS Number | 876150-14-0 | [5] |
| Molecular Formula | C₁₃H₂₂O₅ | [5] |
| Formula Weight | 258.3 g/mol | [5] |
| Purity | ≥95% | [5] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 2 mg/ml | [5] |
| Storage | Store at -20°C | [5] |
Core Mechanism of Action: Regulation of HIF-1α Stability
The primary application of O-KG is in the study of the hypoxia-inducible factor (HIF) pathway. HIF-1 is a master transcriptional regulator of the cellular response to low oxygen levels. It consists of a stable β subunit and a highly regulated α subunit.
Under normal oxygen conditions (normoxia), HIF-1α is kept at very low levels. Prolyl hydroxylases (PHDs) use molecular oxygen and α-KG as co-substrates to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, bind, and polyubiquitinate HIF-1α, targeting it for rapid degradation by the proteasome.[8]
In certain pathological states, such as cancers with mutations in the TCA cycle enzymes succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH), the oncometabolites succinate and fumarate accumulate.[9][10] These molecules are structurally similar to α-KG and act as competitive inhibitors of PHDs.[5][6] This inhibition prevents HIF-1α hydroxylation even in the presence of oxygen, leading to its stabilization and the activation of hypoxic signaling—a state termed "pseudohypoxia."[9]
O-KG functions by increasing the intracellular concentration of the PHD co-substrate α-KG, thereby outcompeting the inhibitory effects of succinate and fumarate.[5][6][11] This restores PHD activity, leading to the hydroxylation and subsequent degradation of HIF-1α.
Figure 1. Mechanism of O-KG in regulating HIF-1α degradation.
Experimental Protocols & Methodologies
Studying the effects of O-KG involves a series of standard cell and molecular biology techniques. Below are representative protocols.
Cell Culture and Treatment
HEK293 (Human Embryonic Kidney 293) and various cancer cell lines (e.g., HeLa, U-87MG) are commonly used.
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Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[11]
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Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
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Treatment: Prepare a stock solution of O-KG in a suitable solvent like DMSO.[5] Dilute to a final working concentration (e.g., 1 mM) in culture medium and add to cells for the desired time period (e.g., 4-24 hours).[5]
Western Blot for HIF-1α Detection
Due to the rapid degradation of HIF-1α, sample preparation is critical.[12]
-
Lysis: After treatment, immediately place culture dishes on ice. Wash cells once with ice-cold PBS.[8]
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Scraping: Lyse cells directly on the plate by adding ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.[8]
-
Sonication: Sonicate samples briefly to shear DNA and ensure complete lysis.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.[13] Transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% nonfat milk) and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[8]
In Vitro Ubiquitylation Assay
This assay confirms that O-KG restores the VHL-mediated ubiquitylation of HIF-1α.
-
Cell Treatment: Treat cells (e.g., VHL-deficient RCC cells and their VHL-reconstituted counterparts) with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[14]
-
Immunoprecipitation: Lyse cells and immunoprecipitate HIF-1α using a specific antibody conjugated to beads.
-
Western Blot: Elute the captured proteins, run on an SDS-PAGE gel, and perform a Western blot using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated HIF-1α.[1][14]
Measurement of Intracellular α-Ketoglutarate
Several commercial kits and HPLC-based methods are available.
-
Sample Preparation: Harvest a known number of cells (e.g., 1x10⁶). Deproteinize samples, often using a perchloric acid precipitation followed by neutralization.
-
Assay Principle (Kit-based): Many kits use an enzymatic reaction where α-KG is converted in a series of steps to produce a colored or fluorescent product, which is measured with a microplate reader.[4][5] The signal is proportional to the amount of α-KG in the sample.
-
HPLC Method: For higher sensitivity and specificity, α-keto acids can be derivatized (e.g., with 1,2-diamino-4,5-methylenedioxybenzene) and then quantified using HPLC with fluorescence detection.[6]
Figure 2. Experimental workflow for alleviating pseudohypoxia with O-KG.
Applications and Other Biological Roles
Quantitative Experimental Data
The use of O-KG has yielded significant quantitative insights into cellular metabolism.
| Cell Line / Model | Treatment | Key Quantitative Finding | Reference |
| HEK293-derived | Octyl-α-ketoglutarate | Increased intracellular free α-KG levels approx. fourfold. | |
| SDH-deficient cells | 1 mM Octyl-α-ketoglutarate | Restored PHD activity and increased HIF-1α turnover. | [5][11] |
| HeLa / U-87MG | Octyl-α-ketoglutarate | Inhibited HIF-1α induction caused by IDH1 knockdown or mutation. | |
| U2OS | O-KG, DMKG, TFMKG | All three precursors similarly increased intracellular α-KG levels. | [2][15] |
| U2OS | O-KG | Inhibited oxidative phosphorylation and exhibited cellular toxicity. | [2][3][15] |
Controversial Role in Autophagy
The effect of α-KG (and its precursors like O-KG) on autophagy is complex and subject to conflicting reports.
-
Inhibition of Autophagy: One body of research suggests that α-KG derived from precursors enters the TCA cycle, increasing acetyl-CoA levels. This leads to protein acetylation and subsequent inhibition of starvation-induced autophagy.[2]
-
Induction of Autophagy: Conversely, other studies propose that α-KG can extend lifespan by directly binding to and inhibiting ATP synthase.[14] This reduces ATP levels and inhibits the mTORC1 pathway, a master negative regulator of autophagy, thereby inducing it.[2]
It has been noted that O-KG, specifically, can inhibit oxidative phosphorylation and be cytotoxic, whereas other α-KG esters like dimethyl-α-ketoglutarate (DMKG) do not share these effects.[2][3][15] This suggests that some observed effects may be specific to the O-KG molecule itself or its byproducts, rather than solely the increase in intracellular α-KG.
Figure 3. Conflicting signaling pathways of O-KG in autophagy regulation.
Conclusion and Future Directions
Octyl-α-ketoglutarate is an indispensable tool for investigating the myriad roles of α-ketoglutarate in cellular physiology and pathology. Its ability to replenish intracellular α-KG pools has been instrumental in elucidating the mechanism of pseudohypoxia in cancer and validating PHDs as therapeutic targets. However, researchers must be cautious of its potential off-target effects, such as the inhibition of oxidative phosphorylation, which may not be shared by other α-KG esters. Future work should focus on dissecting the specific effects of O-KG versus generalized α-KG elevation to clarify its role in complex processes like autophagy and to refine its use as a specific chemical probe in drug development and fundamental research.
References
- 1. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. tripod.nih.gov [tripod.nih.gov]
- 4. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.dp.ua [medicine.dp.ua]
